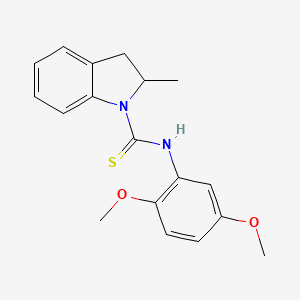
5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DMPT, is a pyrimidine derivative that has attracted significant attention in the scientific community due to its potential applications in various fields. DMPT has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mechanism of Action
The mechanism of action of 5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the activation of the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway is involved in various cellular processes, including cell growth, proliferation, and survival. 5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to activate the mTOR pathway in various cell types, including cancer cells, which may contribute to its potential anticancer properties.
Biochemical and Physiological Effects:
5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects, including the activation of the mTOR pathway, the inhibition of the pro-inflammatory cytokine interleukin-1β (IL-1β), and the induction of autophagy. 5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to improve the growth rate and feed conversion efficiency of livestock, which may be due to its effects on the digestive system.
Advantages and Limitations for Lab Experiments
5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, 5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations, including its instability in acidic and basic conditions and its potential to form polymers in solution.
Future Directions
There are several future directions for the study of 5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, including the exploration of its potential applications in agriculture, medicine, and material science. In agriculture, further studies are needed to determine the optimal dosage and duration of 5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione supplementation for different livestock species and growth stages. In medicine, further studies are needed to investigate the potential anticancer and anti-inflammatory properties of 5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in vivo. In material science, further studies are needed to explore the synthesis of novel organic compounds using 5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione as a precursor.
Scientific Research Applications
5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, 5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a feed additive for livestock to improve their growth rate and feed conversion efficiency. In medicine, 5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential anticancer and anti-inflammatory properties. In material science, 5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a precursor for the synthesis of various organic compounds.
properties
IUPAC Name |
(5E)-5-[(2,4-diethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-4-28-17-11-8-15(19(13-17)29-5-2)12-18-20(25)23-22(27)24(21(18)26)16-9-6-14(3)7-10-16/h6-13H,4-5H2,1-3H3,(H,23,25,27)/b18-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFFIJSVLVBKCB-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-(2-fluorobenzyl)-1-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4852264.png)
![1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4852268.png)

![1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-methyl-1,4-diazepane](/img/structure/B4852280.png)
![5-(4-isopropylphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4852281.png)
![2-(benzylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4852288.png)
![4-[(isobutylamino)methyl]benzoic acid hydrochloride](/img/structure/B4852290.png)

![4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B4852304.png)
![8-[2-(4-chloro-3-methylphenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4852320.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B4852323.png)
![ethyl 4-(5-{[1-(2-chlorobenzyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B4852331.png)
![(4-{5-[(3-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4852362.png)
![({2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}thio)acetic acid](/img/structure/B4852374.png)